molecular formula C21H31NO2 B15007224 (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol

(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol

Cat. No.: B15007224
M. Wt: 329.5 g/mol
InChI Key: NSYTUNFHWYMMHU-OLPJAUBDSA-N
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Description

The compound (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol is a complex organic molecule characterized by its unique structure, which includes multiple fused rings and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol typically involves multiple steps, including cyclization, reduction, and functional group modifications. The exact synthetic route can vary, but it generally requires precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to act as a ligand or inhibitor in various biochemical pathways.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[7,8]phenanthro[2,3-c]isoxazol derivatives, which share structural features but differ in functional groups or stereochemistry. Examples include:

  • (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-2-ol
  • (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-3-ol

Uniqueness

The uniqueness of (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

(2S,17S,18S)-2,17,18-trimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

InChI

InChI=1S/C21H31NO2/c1-19-11-13-12-24-22-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h12,14-17,23H,4-11H2,1-3H3/t14?,15?,16?,17?,19-,20-,21-/m0/s1

InChI Key

NSYTUNFHWYMMHU-OLPJAUBDSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=CON=C5C4)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=CON=C5C4)C

Origin of Product

United States

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